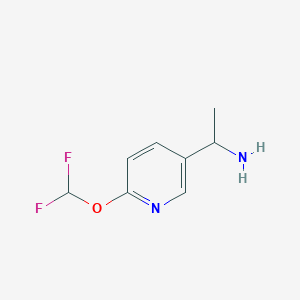
5-Chloro-2-iodophenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-iodophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities and are widely used in organic synthesis and pharmaceuticals. The compound features a phenyl ring substituted with chlorine and iodine atoms, as well as an isothiocyanate group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodophenyl Isothiocyanate typically involves the reaction of 5-chloro-2-iodoaniline with thiophosgene or other isothiocyanate-forming reagents. One common method includes the reaction of the amine with carbon disulfide and a base, followed by oxidation to form the isothiocyanate . Another method involves the use of phenyl chlorothionoformate in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods. These methods include the use of less toxic reagents and milder reaction conditions to ensure safety and cost-effectiveness. For instance, the use of phenyl isothiocyanate and corresponding amines under mild conditions has been reported to yield high purity products .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-iodophenyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogens (chlorine and iodine) on the phenyl ring.
Addition Reactions: The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and addition reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Bases: Bases like sodium hydroxide and triethylamine are often used to facilitate reactions involving the isothiocyanate group.
Major Products
The major products formed from reactions involving this compound include thioureas, substituted phenyl derivatives, and various heterocyclic compounds.
Applications De Recherche Scientifique
5-Chloro-2-iodophenyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-Chloro-2-iodophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (N=C=S) can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. This reactivity is exploited in various biochemical assays and drug development processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodophenyl Isothiocyanate: Similar in structure but lacks the chlorine substituent.
Phenyl Isothiocyanate: Lacks both chlorine and iodine substituents, making it less reactive in certain contexts.
5-Chloro-2-aminophenyl Isothiocyanate: Contains an amino group instead of iodine, leading to different reactivity and applications.
Uniqueness
5-Chloro-2-iodophenyl Isothiocyanate is unique due to the presence of both chlorine and iodine substituents on the phenyl ring. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs.
Propriétés
Formule moléculaire |
C7H3ClINS |
|---|---|
Poids moléculaire |
295.53 g/mol |
Nom IUPAC |
4-chloro-1-iodo-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3ClINS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |
Clé InChI |
QSZQECFHHVKSIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)N=C=S)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13683237.png)


![1-[4-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13683257.png)
![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13683259.png)
![2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13683279.png)
